[1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-yl]methanamine hydrochloride

Catalog No.
S999229
CAS No.
1216563-75-5
M.F
C14H23ClN2O4S
M. Wt
350.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-yl]me...

CAS Number

1216563-75-5

Product Name

[1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-yl]methanamine hydrochloride

IUPAC Name

[1-(3,4-dimethoxyphenyl)sulfonylpiperidin-4-yl]methanamine;hydrochloride

Molecular Formula

C14H23ClN2O4S

Molecular Weight

350.9 g/mol

InChI

InChI=1S/C14H22N2O4S.ClH/c1-19-13-4-3-12(9-14(13)20-2)21(17,18)16-7-5-11(10-15)6-8-16;/h3-4,9,11H,5-8,10,15H2,1-2H3;1H

InChI Key

PDZIDLGPAOSHJC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)CN)OC.Cl

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)CN)OC.Cl

The compound [1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-yl]methanamine hydrochloride is a synthetic organic molecule characterized by its unique structure that includes a piperidine ring, a sulfonyl group, and a methanamine moiety. The presence of the 3,4-dimethoxybenzene substituent enhances its potential biological activity. This compound is of interest in medicinal chemistry due to its structural features that may contribute to specific interactions with biological targets.

  • Inhibition of enzymes [].
  • Modulation of ion channels.
  • Interaction with G-protein coupled receptors.
Involving [1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-yl]methanamine hydrochloride typically include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile in reactions with electrophiles, facilitating the formation of various derivatives.
  • Sulfonamide Formation: The sulfonyl group can participate in reactions to form sulfonamides, which are known for their biological activity.
  • Reduction Reactions: The methanamine moiety may undergo reduction under specific conditions, altering the compound's properties and activities.

These reactions are crucial for modifying the compound to enhance its biological profile or to study its mechanism of action.

  • Antidepressant Activity: Many piperidine derivatives have been shown to interact with neurotransmitter systems.
  • Anticancer Properties: Compounds containing sulfonyl groups can exhibit cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects: Similar compounds often modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.

The synthesis of [1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-yl]methanamine hydrochloride can be achieved through several methods:

  • Condensation Reaction: A piperidine derivative can be reacted with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide linkage.
  • Reduction Steps: If starting materials contain carbonyl groups, reductions using reagents like lithium aluminum hydride can yield the desired amine functionality.
  • Salt Formation: The hydrochloride salt can be formed by reacting the free base with hydrochloric acid.

These methods allow for the efficient production of the compound while enabling modifications to improve yield and purity.

The potential applications of [1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-yl]methanamine hydrochloride include:

  • Pharmaceutical Development: As a candidate for drug development targeting central nervous system disorders or cancer therapies.
  • Research Tool: Utilized in studies examining the role of neurotransmitter modulation or inflammatory processes.
  • Chemical Probe: For investigating biological pathways influenced by piperidine and sulfonamide functionalities.

Interaction studies are essential for understanding how [1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-yl]methanamine hydrochloride interacts with biological targets:

  • Receptor Binding Assays: Evaluating binding affinity to neurotransmitter receptors (e.g., serotonin or dopamine receptors).
  • Enzyme Inhibition Studies: Assessing the compound’s ability to inhibit key enzymes involved in metabolic pathways.
  • Cell Viability Assays: Testing cytotoxicity against various cancer cell lines to determine therapeutic potential.

These studies help elucidate the compound's mechanism of action and identify potential therapeutic uses.

Similar compounds often share structural features that confer specific biological activities. Here are some notable comparisons:

Compound NameStructure FeaturesBiological Activity
Piperidine DerivativesContains piperidine ringAntidepressant, anti-anxiety
SulfonamidesContains sulfonamide groupAntibacterial, anti-inflammatory
3,4-Dimethoxybenzene DerivativesAromatic ring with methoxy groupsAntioxidant, anticancer

Uniqueness

The uniqueness of [1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-yl]methanamine hydrochloride lies in its combination of a piperidine core and a sulfonamide functionality attached to an aromatic system. This specific arrangement may provide distinctive interactions with biological targets compared to other compounds lacking such structural diversity.

Dates

Modify: 2023-08-16

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